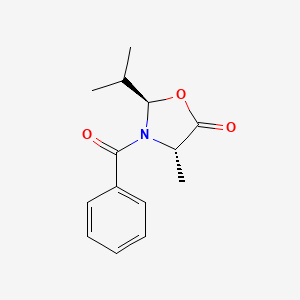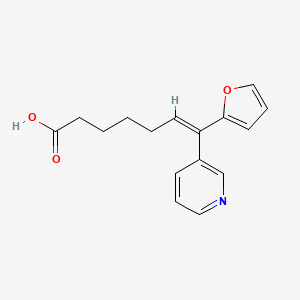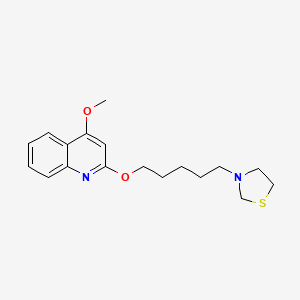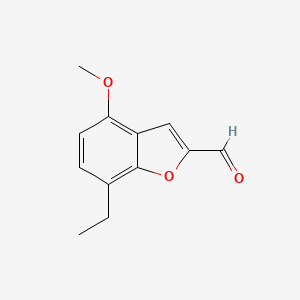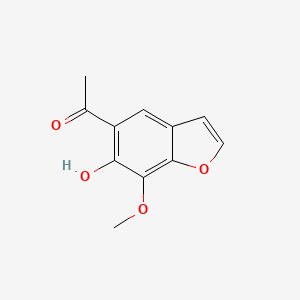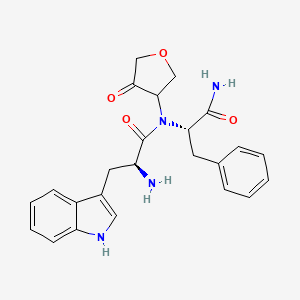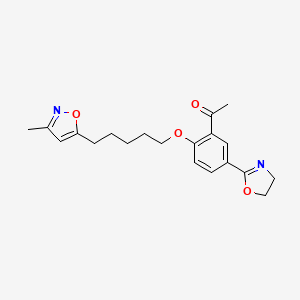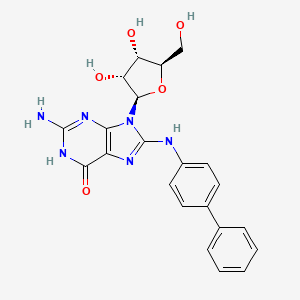
N-(Guanosin-8-yl)-4-aminobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Guanosin-8-yl)-4-aminobiphenyl is a compound formed by the substitution of guanosine at the 8th position with 4-aminobiphenyl. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is particularly noted for its role in studying the interactions between carcinogenic compounds and nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Guanosin-8-yl)-4-aminobiphenyl can be synthesized through the reaction of guanosine with 4-aminobiphenyl derivatives. One common method involves the use of N-acetoxy-N-2-acetylaminofluorene (AAAF) as a reagent, which reacts with guanosine to form N-(guanosin-8-yl) acetylaminofluorene . The reaction typically requires specific conditions, such as the presence of a solvent like methanol and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-(Guanosin-8-yl)-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Scientific Research Applications
N-(Guanosin-8-yl)-4-aminobiphenyl has several scientific research applications:
Industry: While its industrial applications are limited, the compound’s role in research can indirectly benefit industries focused on pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of N-(Guanosin-8-yl)-4-aminobiphenyl involves its interaction with DNA. The compound forms adducts with guanine bases in DNA, leading to distortions in the DNA structure. These distortions can interfere with DNA replication and repair processes, resulting in mutations and potentially contributing to carcinogenesis . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(Deoxyguanosin-8-yl)-1-aminopyrene: Similar in structure, this compound also forms adducts with guanine bases and is used to study mutagenesis.
N-(Guanosin-8-yl)-2-aminofluorene: Another similar compound, it is used in research to understand the effects of DNA adducts.
Uniqueness
N-(Guanosin-8-yl)-4-aminobiphenyl is unique due to its specific substitution pattern and the particular interactions it has with DNA. This uniqueness makes it a valuable tool in studying the detailed mechanisms of DNA damage and repair, as well as the effects of specific carcinogens on genetic material.
Properties
CAS No. |
74764-35-5 |
|---|---|
Molecular Formula |
C22H22N6O5 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C22H22N6O5/c23-21-26-18-15(19(32)27-21)25-22(28(18)20-17(31)16(30)14(10-29)33-20)24-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16-17,20,29-31H,10H2,(H,24,25)(H3,23,26,27,32)/t14-,16-,17-,20-/m1/s1 |
InChI Key |
MJCZPTFZYZULKP-WVSUBDOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N=C(NC4=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=NC4=C(N3C5C(C(C(O5)CO)O)O)N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



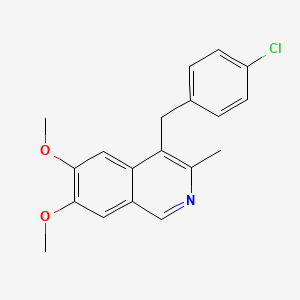

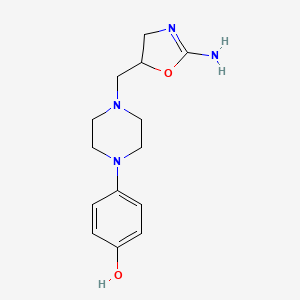


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
